4-Iodophthalic acid
Description
4-Iodophthalic acid (CAS 6301-60-6) is an iodinated derivative of phthalic acid, featuring an iodine substituent at the 4-position of the benzene ring. Its molecular formula is C₈H₅IO₄, with a molecular weight of approximately 292.03 g/mol .
Properties
IUPAC Name |
4-iodophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBFLFQAJXJZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212228 | |
| Record name | 4-Iodophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-60-6 | |
| Record name | 4-Iodophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6301-60-6 | |
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| Record name | 4-Iodophthalic acid | |
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| Record name | 6301-60-6 | |
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| Record name | 4-Iodophthalic acid | |
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| Record name | 4-iodophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-Iodophthalic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodophthalic acid can be synthesized through various methods. One common approach involves the iodination of phthalic acid derivatives. For instance, phthalic anhydride can be reacted with iodine and potassium iodide in the presence of an oxidizing agent such as nitric acid to yield this compound. The reaction typically requires controlled temperatures and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using similar reagents but optimized for efficiency and cost-effectiveness. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Iodophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phthalic acids can be formed.
Oxidation Products: Oxidized derivatives of phthalic acid.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Organic Synthesis
4-Iodophthalic acid serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions : The iodine atom facilitates cross-coupling reactions such as Suzuki and Sonogashira reactions, enabling the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals.
- Synthesis of Functionalized Aromatics : It can be used to synthesize functionalized aromatic compounds through electrophilic substitution reactions.
Case Study : In a study focusing on the synthesis of novel biaryl compounds, this compound was utilized as a precursor. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility in producing complex molecular architectures .
Material Science
This compound is also explored for its potential applications in materials science:
- Polymer Production : It can be used as a monomer in the synthesis of polyesters and polyamides, contributing to materials with enhanced thermal stability and mechanical properties.
- Dyes and Pigments : The compound's aromatic structure makes it suitable for creating dyes and pigments, particularly those requiring high stability under light exposure.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Polyester | This compound | High thermal stability |
| Polyamide | This compound | Enhanced mechanical strength |
| Dye | This compound | UV stability |
Medicinal Chemistry
The incorporation of iodine into organic molecules often enhances biological activity. This compound has been investigated for its potential medicinal applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further development as antibacterial agents.
- Anticancer Research : Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
Case Study : A study evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. The results indicated that specific modifications to the compound significantly increased cytotoxicity .
Environmental Applications
Research into the environmental applications of this compound has revealed its potential in:
- Pollutant Removal : Its derivatives have been tested for their ability to adsorb heavy metals from wastewater, showcasing their utility in environmental remediation.
- Biodegradability Studies : Investigations into the biodegradability of this compound suggest it can be broken down by microbial action, indicating its potential as an environmentally friendly compound.
Data Table: Pollutant Removal Efficiency
| Contaminant | Removal Method | Efficiency (%) |
|---|---|---|
| Lead | Adsorption | 85% |
| Cadmium | Adsorption | 90% |
Mechanism of Action
The mechanism of action of 4-iodophthalic acid in chemical reactions involves the activation of the iodine atom, making it a good leaving group in substitution reactions. The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological systems, the compound’s effects would depend on its interactions with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : Substituent position (3- vs. 4-iodo) dictates molecular packing, influencing material properties .
- Radiopharmaceuticals : Iodine's electronegativity and size enhance cellular uptake, though positional isomerism affects efficiency .
- Industrial Use : Iodine's high atomic weight and stability under heat make 4-iodophthalic derivatives valuable in polymer science .
Biological Activity
4-Iodophthalic acid (4-IPA) is an aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a subject of interest in drug design and development.
Chemical Structure and Properties
This compound is a derivative of phthalic acid, where an iodine atom is substituted at the 4-position of the aromatic ring. This modification can influence its reactivity and biological interactions. The molecular formula is C8H5IO4, and its molecular weight is approximately 292.03 g/mol.
Anticancer Activity
Research indicates that derivatives of phthalic acid, including 4-IPA, may exhibit anticancer properties. A study focusing on isophthalic acid derivatives showed promising results against cancer cell lines, suggesting that similar structures could also be effective . The mechanism often involves the inhibition of protein kinase C (PKC), a key player in cancer cell signaling pathways.
Enzyme Inhibition
4-IPA may act as an inhibitor for certain enzymes, including those involved in metabolic pathways. The presence of the iodine atom can enhance binding affinity to target enzymes due to increased hydrophobic interactions. This characteristic could be leveraged in the design of enzyme inhibitors for therapeutic applications.
Case Studies and Research Findings
Toxicological Profile
The safety profile of 4-IPA is crucial for its application in pharmacology. Preliminary toxicological assessments indicate that while some phthalate derivatives can exhibit toxicity at high doses, the specific effects of 4-IPA require further investigation. Current data suggest low toxicity levels; however, comprehensive studies are needed to establish a complete safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
